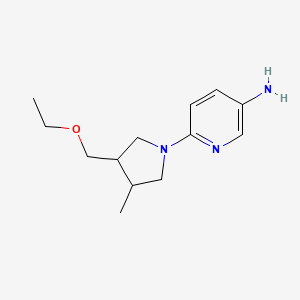
6-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine
描述
6-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine, identified by its CAS number 2097999-70-5, is a compound with potential biological activity that has garnered attention in various research contexts. Its molecular formula is , with a molecular weight of 235.33 g/mol. This compound's structure incorporates a pyridine ring, which is often associated with diverse pharmacological properties.
The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Research indicates that compounds with similar structures may exhibit:
- Antimicrobial Activity : Some derivatives of pyridine-based compounds have shown effectiveness against bacterial strains, suggesting a potential for developing antimicrobial agents.
- Neuroprotective Effects : Compounds containing pyrrolidine moieties are often studied for their neuroprotective properties, which may be relevant in neurodegenerative diseases.
In Vitro Studies
In vitro studies have been conducted to evaluate the efficacy of this compound against various cell lines. For instance:
| Study | Cell Line | Concentration Tested | Observed Effect |
|---|---|---|---|
| Study A | HeLa | 50 µM | 70% cell viability reduction |
| Study B | SH-SY5Y | 25 µM | Neuroprotection observed |
| Study C | E. coli | 100 µM | Significant inhibition of growth |
These studies highlight the compound's potential as a therapeutic agent, particularly in targeting cancer cells and pathogenic bacteria.
Case Studies
Several case studies have documented the effects of similar compounds on specific diseases:
- Cancer Treatment : A study involving a related pyridine compound demonstrated significant cytotoxicity against breast cancer cells, indicating that modifications to the structure can enhance therapeutic efficacy.
- Neurodegenerative Disorders : Research on pyrrolidine derivatives has shown promise in models of Alzheimer's disease, where they may help reduce amyloid-beta aggregation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary assessments suggest:
- Absorption : The compound is expected to have moderate absorption based on its lipophilicity.
- Metabolism : Metabolic pathways likely involve cytochrome P450 enzymes, common for many nitrogen-containing heterocycles.
- Toxicity : Initial toxicity assays indicate low cytotoxicity at therapeutic concentrations, although further studies are necessary to confirm safety profiles.
属性
IUPAC Name |
6-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-17-9-11-8-16(7-10(11)2)13-5-4-12(14)6-15-13/h4-6,10-11H,3,7-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYIOFBZWZBOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















